Ospemifene

Catalog No.
S548689
CAS No.
128607-22-7
M.F
C24H23ClO2
M. Wt
378.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ospemifene

CAS Number

128607-22-7

Product Name

Ospemifene

IUPAC Name

2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]ethanol

Molecular Formula

C24H23ClO2

Molecular Weight

378.9 g/mol

InChI

InChI=1S/C24H23ClO2/c25-16-15-23(19-7-3-1-4-8-19)24(20-9-5-2-6-10-20)21-11-13-22(14-12-21)27-18-17-26/h1-14,26H,15-18H2/b24-23-

InChI Key

LUMKNAVTFCDUIE-VHXPQNKSSA-N

SMILES

Array

solubility

Insoluble
Soluble in methanol
Soluble in ethanol

Synonyms

FC-1271a, Ospemifene, Osphena, Senshio, Z-2-(4-(4-chloro-1,2-diphenyl-but-1-enyl)phenoxy)ethanol

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCO)CCCl

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCO)/CCCl

The exact mass of the compound Ospemifene is 378.13866 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insolublein water, 0.1258 mg/l at 25 °c (est)soluble in methanolsoluble in ethanol. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Stilbenes - Supplementary Records. It belongs to the ontological category of primary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Ospemifene is a non-steroidal, selective estrogen receptor modulator (SERM) belonging to the triphenylethylene class, which also includes more common in-class substitutes like tamoxifen and toremifene. Its primary established use is for treating moderate to severe dyspareunia, a symptom of vulvovaginal atrophy (VVA) due to menopause. Unlike broad-acting estrogens, ospemifene's value proposition lies in its tissue-selective profile: it exerts estrogen-like agonistic effects on the vaginal epithelium and bone, while demonstrating antagonistic or neutral effects on breast and endometrial tissues. This tissue selectivity is a critical procurement consideration for applications requiring targeted estrogenic action without the systemic effects or risks associated with conventional hormone therapies.

Substituting Ospemifene with other SERMs like tamoxifen or raloxifene based on class-level assumptions can lead to failed outcomes due to profound differences in tissue-specific activity profiles. While tamoxifen may aggravate vaginal atrophy, ospemifene exerts a nearly full estrogen agonist effect on the vaginal epithelium, a unique property among approved SERMs. Furthermore, its effects on bone metabolism, while comparable to raloxifene, are achieved through a different cellular mechanism; ospemifene and raloxifene require the presence of osteoblastic cells to inhibit bone resorption, whereas tamoxifen acts directly on osteoclasts. These mechanistic and tissue-specific distinctions mean that process and application suitability are not transferable from one SERM to another, making precise compound selection critical for achieving the desired biological endpoint.

Distinctive Solubility Profile Influencing Formulation and Handling

Ospemifene is practically insoluble in water, necessitating specific formulation strategies for both research and clinical applications. Its solubility is approximately 1.5 mg/mL in ethanol and 20 mg/mL in DMSO and DMF. For aqueous buffer systems, a pre-dissolution step in DMSO is required, achieving a solubility of approximately 0.5 mg/mL in a 1:1 DMSO:PBS (pH 7.2) solution. This contrasts with salts of other SERMs, like raloxifene hydrochloride, which exhibit different solubility characteristics that can impact formulation choices and bioavailability. The bioavailability of ospemifene is significantly dependent on formulation and administration with food, which increases its bioavailability by approximately 2-3 fold.

Evidence DimensionSolubility in Common Lab Solvents
Target Compound DataPractically insoluble in water; ~1.5 mg/mL in ethanol; ~20 mg/mL in DMSO/DMF.
Comparator Or BaselineAqueous buffers require pre-dissolution in an organic solvent like DMSO.
Quantified DifferenceBioavailability increases 2-3 fold when administered with food, highlighting the impact of its lipophilic nature.
ConditionsStandard laboratory conditions for solubility testing; in vivo pharmacokinetic studies in postmenopausal women.

This specific solubility profile dictates solvent selection for in vitro assays and is a critical parameter for developing oral formulations with consistent bioavailability.

Neutral Endometrial Profile Differentiates from First-Generation SERMs

Unlike first-generation SERMs such as tamoxifen, which is associated with an increased risk of endometrial hyperplasia and cancer, ospemifene demonstrates a favorable endometrial safety profile. In clinical trials lasting up to one year, the incidence of endometrial hyperplasia in women treated with 60 mg/day ospemifene was not increased compared to placebo. While a statistically significant increase in mean endometrial thickness was observed with ospemifene (0.81 mm) versus placebo (0.07 mm) at 12 months, this did not translate to a higher rate of clinically significant pathology. This endometrial neutrality is more aligned with the second-generation SERM raloxifene and is a critical differentiator from tamoxifen for any application where uterine safety is paramount.

Evidence DimensionIncidence of Endometrial Hyperplasia (1-year study)
Target Compound DataNo increase in incidence compared to placebo; one case of simple hyperplasia without atypia reported.
Comparator Or BaselineTamoxifen (known to increase risk); Raloxifene (not associated with increased risk). Placebo (control).
Quantified DifferenceMean endometrial thickness increase of 0.81 mm for Ospemifene vs. 0.07 mm for placebo at 12 months, without a corresponding increase in hyperplasia rates.
ConditionsPhase 2/3 clinical trials in postmenopausal women with vulvovaginal atrophy treated with 60 mg/day ospemifene.

For long-term studies or therapeutic development, Ospemifene's neutral endometrial profile reduces safety concerns and potential project-ending toxicities associated with other SERMs.

Comparable Bone-Sparing Activity to Raloxifene, with a Distinct Mechanism

Ospemifene demonstrates a positive, estrogenic effect on bone, comparable to the established SERM, raloxifene. In clinical studies with postmenopausal women, ospemifene (60 mg and 90 mg doses) produced similar decreases in bone turnover markers as 60 mg of raloxifene. However, the underlying mechanism differs from that of tamoxifen. In vitro studies show that while tamoxifen directly inhibits osteoclast formation and bone resorption, ospemifene and raloxifene require the presence of osteoblastic cells to achieve a similar inhibition, mediated by the paracrine induction of osteoprotegerin. This mechanistic distinction is crucial for researchers studying specific bone cell signaling pathways.

Evidence DimensionEffect on Bone Turnover Markers
Target Compound DataDose-dependent decreases in bone resorption and formation markers, similar to raloxifene.
Comparator Or BaselineRaloxifene (60 mg). Tamoxifen (direct osteoclast inhibition).
Quantified DifferenceOverall effects on bone markers were largely similar between ospemifene (60mg, 90mg) and raloxifene (60mg) groups.
Conditions3-month, double-blind, phase 2 study in healthy postmenopausal women; in vitro co-cultures of human osteoclasts and osteoblasts.

This evidence justifies selecting Ospemifene for bone health studies where an indirect, osteoblast-mediated mechanism is desired, distinguishing it from compounds that act directly on osteoclasts.

Favorable Metabolic Profile with Low Risk of CYP Enzyme Interactions

Ospemifene and its primary active metabolite, 4-hydroxyospemifene, demonstrate a low potential for clinically significant drug-drug interactions via cytochrome P450 (CYP) enzyme inhibition or induction. Although metabolized primarily by CYP3A4, CYP2C9, and CYP2C19, in vivo studies showed that ospemifene did not significantly alter the metabolism of substrates for CYP2C9 (warfarin), CYP2B6 (bupropion), or CYP2C19 (omeprazole). While its main metabolite showed weak in vitro inhibition of CYP2C9, this did not translate to a significant in vivo effect. This contrasts with other compounds that may be potent inhibitors or inducers of CYP enzymes, complicating co-administration studies and therapeutic use.

Evidence DimensionIn vivo effect on CYP substrate metabolism (AUC change)
Target Compound DataNo significant effect on the AUC of warfarin (CYP2C9), bupropion (CYP2B6), or omeprazole (CYP2C19).
Comparator Or BaselinePotent CYP inhibitors/inducers which would cause significant changes in substrate AUC.
Quantified DifferencePretreatment with ospemifene did not significantly alter the plasma concentration-time curves of the tested substrates.
ConditionsPhase 1 crossover pharmacokinetic studies in healthy postmenopausal women.

This clean CYP interaction profile simplifies experimental design in preclinical and clinical settings, reducing the risk of confounding results from metabolic drug-drug interactions.

Models of Tissue-Specific Estrogen Agonism/Antagonism

Ospemifene is the right choice for studies requiring a compound with a documented estrogenic effect on vaginal tissue and bone, but neutral-to-antagonistic effects on the endometrium and breast. Its unique profile makes it a valuable tool for dissecting tissue-specific estrogen receptor signaling pathways, particularly when compared against non-selective estrogens or other SERMs with different activity spectra like tamoxifen.

Long-Term Studies Requiring a Stable Endometrial Safety Profile

For long-duration in vivo studies where endometrial safety is a critical endpoint, ospemifene is a more suitable choice than SERMs known to stimulate endometrial proliferation. The extensive clinical data demonstrating no increased risk of endometrial hyperplasia or cancer versus placebo, even after a year of administration, provides a strong safety rationale for its selection in preclinical toxicology and long-term efficacy models.

Investigations into Osteoblast-Mediated Bone Protection

Researchers investigating the role of osteoblasts in regulating osteoclast activity should prioritize ospemifene over compounds like tamoxifen that have direct effects on osteoclasts. Its mechanism, which relies on osteoblast signaling to inhibit bone resorption, makes it a specific tool to probe this intercellular communication pathway in bone metabolism research.

Pharmacokinetic Studies Requiring Minimal CYP450 Interference

When developing combination therapies or conducting studies with multiple compounds, ospemifene's low potential for CYP450-mediated drug-drug interactions makes it a preferred agent. Its selection minimizes the risk that observed effects are confounded by metabolic interactions, ensuring clearer interpretation of results compared to using compounds with more complex metabolic profiles.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Crystals from ethanol + water
White to off-white crystalline powde

XLogP3

6.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

378.1386577 Da

Monoisotopic Mass

378.1386577 Da

Heavy Atom Count

27

LogP

log Kow = 5.89 (est)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

B0P231ILBK

GHS Hazard Statements

Aggregated GHS information provided by 68 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H351 (38.24%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (39.71%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H400 (57.35%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (57.35%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Ospemifene is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Ospemifene is indicated for the treatment of moderate to severe dyspareunia and vaginal dryness associated with menopause.
FDA Label
Senshio is indicated for the treatment of moderate to severe symptomatic vulvar and vaginal atrophy (VVA) in post-menopausal women.

Livertox Summary

The selective estrogen receptor modulators (SERMs) are a group of nonsteroidal compounds that have estrogen-like effects (agonism) on some tissues (such as bone, skin, heart or vaginal epithelium), but antiestrogen effects (antagonism) on other tissues (such as breast or uterus). Depending on the tissue specificity and balance of the agonist and antagonist activities, these agents have different clinical effects, different indications and different adverse side effects. Typical indications for SERMS include treatment or prevention of breast cancer (tamoxifen, toremifene, raloxifene), treatment or prevention of postmenopausal osteoporosis (raloxifene, bazedoxifene) and amelioration of symptoms of menopause symptoms (ospemifene). Separate documents for the SERMs that are used largely for prevention of cancer, tamoxifen and toremifene, are available in LiverTox. This document summaries background information and the potential hepatotoxicity of raloxifene, bazedoxifene and ospemifene, SERMs used for treatment of nonmalignant conditions such as osteoporosis and menopausal symptoms of hot flashes and dyspareunia.
Drug Class: Antineoplastic Agents, Osteoporosis Agents

Drug Classes

(Raloxifene) Antineoplastic Agents; Osteoporosis Agents

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Ospemifene is included in the database.
Osphena is indicated for the treatment of moderate to severe dyspareunia, a symptom of vulvar and vaginal atrophy, due to menopause. /Included in US product label/

Pharmacology

The half maximal inhibitory concentration (IC50) for estrogen receptor (ER) alpha and beta are 0.8 μM and 1.7 μM, respectively. Ospemifene has potential uses in the management of osteoporosis in postmenopausal women. It interacts with osteoblasts and osteoclasts in such a way that it reduces bone turnover. It also has potential uses in the prevention of breast cancer. Studies suggest that ospemifene, in a dose-dependent manner, reduces the incidence of tumours.

ATC Code

G03XC05
G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03X - Other sex hormones and modulators of the genital system
G03XC - Selective estrogen receptor modulators
G03XC05 - Ospemifene

Mechanism of Action

Ospemifene is a next generation SERM (selective estrogen receptor modulator) that selectively binds to estrogen receptors and either stimulates or blocks estrogen's activity in different tissue types. It has an agonistic effect on the endometrium.
OSPHENA is an estrogen agonist/antagonist with tissue selective effects. Its biological actions are mediated through binding to estrogen receptors. This binding results in activation of estrogenic pathways in some tissues (agonism) and blockade of estrogenic pathways in others (antagonism).

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
Estrogen receptor
NR3A1 (ESR1) [HSA:2099] [KO:K08550]

Vapor Pressure

1.56X10-12 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

128607-22-7

Absorption Distribution and Excretion

When a single oral dose of ospemifene 60 mg is given to postmenopausal women under fasted conditions, the pharmacokinetic parameters are as follows: Tmax = 2 hours (range of 1 - 8 hours); Cmax = 533 ng/mL; AUC (0-inf) = 4165 ng•hr/mL. When the same aforementioned dose is given to postmenopausal women under fed conditions, the pharmacokinetic parameters are as follows: Tmax = 2.5 hours (1 - 6 hours); Cmax = 1198 ng/mL; AUC (0-inf) = 7521 ng•hr/mL. Accumulation occurs following repeated doses. Time to steady state = 9 days. Although the bioavailability of ospemifene has not been formally evaluated, it is expected to have a low bioavailability because of its lipophilic nature.
Following an oral administration of ospemifene, approximately 75% and 7% of the dose was excreted in feces and urine, respectively. Less than 0.2% of the ospemifene dose was excreted unchanged in urine.
448 L
Total body clearance = 9.16 L/hr.
/MILK/ Human lacatation data is not available, however, the prodrug is rapidly metabolized upon absorption, and this agent is concentrated in the breast milk.
/MILK/ It is not known whether Osphena is excreted in human breast milk. In a nonclinical study, ospemifene was excreted in rat milk and detected at concentrations higher than that in maternal plasma.
Following a single oral administration of Osphena 60 mg tablet in postmenopausal women under fasted condition, peak median serum concentrations was reached at approximately 2 hours (range: 1 to 8 hours) post-dose. Mean ospemifene C max and AUC 0-inf were 533 ng/mL and 4165 ng/hr/mL, respectively. After a single oral administration of Osphena 60 mg tablet in postmenopausal women with a high fat/high calorie (860 kcal) meal, C max was reached at approximately 2.5 hours (range: 1 to 6 hours) post-dose. Mean ospemifene C max and AUC 0-inf were 1198 ng/mL and 7521 ng/hr/mL, respectively. The absolute bioavailability of ospemifene was not evaluated. Ospemifene exhibits less than dose-proportional pharmacokinetics from 25 to 200 mg with ospemifene capsule formulation. Accumulation of ospemifene with respect to AUC 0-inf was approximately 2 after twelve weeks of daily administration. Steady-state was reached after nine days of ospemifene administration. Osphena is highly (>99 percent) bound to serum proteins. The apparent volume of distribution is 448 L. The apparent terminal half-life of ospemifene in postmenopausal women is approximately 26 hours. Following an oral administration of ospemifene, approximately 75% and 7% of the dose was excreted in feces and urine, respectively. Less than 0.2% of the ospemifene dose was excreted unchanged in urine.

Metabolism Metabolites

Ospemifene is hepatically metabolized via CYP3A4, CYP2C9, CYP2C19, and CYP2B6. The major metabolite was 4-hydroxyospemifene, 25% of the parent compound will undergo this biotransformation. Other metabolites include 4'-hydroxy-ospemifene, <7% of the parent compound will undergo this biotransformation. In order of decreasing potency, ospemifene was suggested to be a weak inhibitor for CYP2B6, CYP2C9, CYP2C19, CYP2C8, CYP2D6 and CYP3A4.
The objective of these investigations was to determine the possible effects of the novel selective estrogen receptor modulator, ospemifene, on cytochrome P450 (CYP)-mediated drug metabolism. Ospemifene underwent testing for possible effects on CYP enzyme activity in human liver microsomes and in isolated human hepatocytes. Based on the results obtained in vitro, three Phase 1 crossover pharmacokinetic studies were conducted in healthy postmenopausal women to assess the in vivo effects of ospemifene on CYP-mediated drug metabolism. Ospemifene and its main metabolites 4-hydroxyospemifene and 4'-hydroxyospemifene weakly inhibited a number of CYPs (CYP2B6, CYP2C9, CYP2C19, CYP2C8, and CYP2D6) in vitro. However, only CYP2C9 activity was inhibited by 4-hydroxyospemifene at clinically relevant concentrations. Induction of CYPs by ospemifene in cultured human hepatocytes was 2.4-fold or less. The in vivo studies showed that ospemifene did not have significant effects on the areas under the plasma concentration-time curves of the tested CYP substrates warfarin (CYP2C9), bupropion (CYP2B6) and omeprazole (CYP2C19), demonstrating that pretreatment with ospemifene did not alter their metabolism. Therefore, the risk that ospemifene will affect the pharmacokinetics of drugs that are substrates for CYP enzymes is low.
Ospemifene and its main metabolites 4-hydroxyospemifene and 4'-hydroxyospemifene weakly inhibited a number of CYPs (CYP2B6, CYP2C9, CYP2C19, CYP2C8, and CYP2D6) in vitro.
In vitro experiments with human liver microsomes indicated that ospemifene primarily undergoes metabolism via CYP3A4, CYP2C9 and CYP2C19. The major metabolite was 4-hydroxyospemifene. The apparent total body clearance is 9.16 L/hr using a population approach.

Wikipedia

Ospemifene

Drug Warnings

/BOX WARNING/ There is a reported increased risk of stroke and deep vein thrombosis (DVT) in postmenopausal women (50 to 79 years of age) who received daily oral conjugated estrogens (CE) (0.625 mg)-alone therapy over 7.1 years as part of the Women's Health Initiative (WHI). In the clinical trials for Osphena (duration of treatment up to 15 months), the incidence rates of thromboembolic and hemorrhagic stroke were 0.72 and 1.45 per thousand women, respectively in Osphena 60 mg treatment group and 1.04 and 0 in placebo. The incidence of DVT was 1.45 per thousand women in Osphena 60 mg treatment group and 1.04 per thousand women in placebo. Osphena should be prescribed for the shortest duration consistent with treatment goals and risks for the individual woman.
/BOX WARNING/ Osphena is an estrogen agonist/antagonist with tissue selective effects. In the endometrium, Osphena has estrogen agonistic effects. There is an increased risk of endometrial cancer in a woman with a uterus who uses unopposed estrogens. Adding a progestin to estrogen therapy reduces the risk of endometrial hyperplasia, which may be a precursor to endometrial cancer. Adequate diagnostic measures, including directed and random endometrial sampling when indicated, should be undertaken to rule out malignancy in postmenopausal women with undiagnosed persistent or recurring abnormal genital bleeding.
/BOX WARNING/ What is the most important information I should know about Osphena? Osphena is a medicine that works like estrogen in the lining of the uterus (womb), but can work differently in other parts of the body. Taking estrogen-alone or Osphena may increase your chance of getting cancer of the lining of the uterus (womb). Vaginal bleeding after menopause may be a warning sign of cancer of the lining of the uterus (womb). Your healthcare provider should check any unusual vaginal bleeding to find out the cause. Tell your healthcare provider right away if you have any unusual vaginal bleeding while you are taking Osphena. Osphena may increase your chance of getting strokes and blood clots. You and your healthcare provider should talk regularly about whether you still need treatment with Osphena.
The pharmacokinetics of ospemifene has not been studied in women with severe hepatic impairment (Child-Pugh Class C); therefore, Osphena should not be used in women with severe hepatic impairment.
For more Drug Warnings (Complete) data for Ospemifene (16 total), please visit the HSDB record page.

Biological Half Life

Terminal half-life = 26 hours .
The apparent terminal half-life of ospemifene in postmenopausal women is approximately 26 hours.

Use Classification

Human drugs -> Sex hormones and modulators of the genital system -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: R. J. Toivola et al., European Patent Office patent 95875 (1986 to Farmos).

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place.

Interactions

Multiple Enzyme Inhibition: Co-administration of Osphena with a drug known to inhibit CYP3A4 and CYP2C9 isoenzymes may increase the risk of Osphena-related adverse reactions.
Highly Protein-Bound Drugs: Ospemifene is more than 99% bound to serum proteins and might affect the protein binding of other drugs. Use of Osphena with other drug products that are highly protein bound may lead to increased exposure of either that drug or ospemifene.
Ketoconazole, a strong CYP3A4 inhibitor increases the systemic exposure of ospemifene by 1.4-fold. Administration of ketoconazole chronically with ospemifene may increase the risk of Osphena-related adverse reactions.
Rifampin, a strong CYP3A4 / moderate CYP2C9 / moderate CYP2C19 inducer, decreases the systemic exposure of ospemifene by 58%. Therefore, co-administration of Osphena with drugs such as rifampin which induce CYP3A4, CYP2C9 and/or CYP2C19 activity would be expected to decrease the systemic exposure of ospemifene, which may decrease the clinical effect.
For more Interactions (Complete) data for Ospemifene (6 total), please visit the HSDB record page.

Stability Shelf Life

Chemical stability: Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
1: Soe LH, Wurz GT, Kao CJ, Degregorio MW. Ospemifene for the treatment of dyspareunia associated with vulvar and vaginal atrophy: potential benefits in bone and breast. Int J Womens Health. 2013 Sep 25;5:605-11. doi: 10.2147/IJWH.S39146. Review. PubMed PMID: 24109197; PubMed Central PMCID: PMC3792833.
2: Elkinson S, Yang LP. Ospemifene: first global approval. Drugs. 2013 May;73(6):605-12. doi: 10.1007/s40265-013-0046-y. Review. PubMed PMID: 23605694.
3: McCall JL, DeGregorio MW. Pharmacologic evaluation of ospemifene. Expert Opin Drug Metab Toxicol. 2010 Jun;6(6):773-9. doi: 10.1517/17425255.2010.487483. Review. PubMed PMID: 20429673.
4: Gennari L, Merlotti D, Valleggi F, Nuti R. Ospemifene use in postmenopausal women. Expert Opin Investig Drugs. 2009 Jun;18(6):839-49. doi: 10.1517/13543780902953715. Review. PubMed PMID: 19466874.
5: Gennari L. Ospemifene Hormos. Curr Opin Investig Drugs. 2004 Apr;5(4):448-55. Review. PubMed PMID: 15134288.

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